(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

Lipophilicity Physicochemical Properties Drug Design

Researchers developing CRTh2 antagonists or COX-2 inhibitors require pyrazole-4-acetic acid scaffolds with precise C3-aryl/C5-alkyl substitution. Generic analogs (LogP ≈ -0.09) fail to replicate the lipophilicity (LogP 2.01) and binding profiles essential for SAR. This 5-methyl-3-phenyl derivative provides the exact architecture aligned with published pharmacophore models. • Direct entry to ester/amide libraries mimicking lonazolac-like COX-2 inhibitors (IC₅₀ 0.059-3.89 μM) • Fills lipophilicity gap for PAMPA/Caco-2 permeability correlation studies • ≥95% purity from qualified suppliers

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1239325-89-3
Cat. No. B090641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
CAS1239325-89-3
Synonyms(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid(SALTDATA: FREE)
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C12H12N2O2/c1-8-10(7-11(15)16)12(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
InChIKeyBFBKFHZHKVPERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement


(5-Methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is a disubstituted pyrazole-4-acetic acid derivative (C₁₂H₁₂N₂O₂, MW 216.24) where a 5-methyl and a 3-phenyl group flank the acetic acid side chain. This substitution pattern distinguishes it from simpler, unsubstituted pyrazole-4-acetic acids . Unlike common non-steroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid directly attached to an aromatic core, its acetic acid moiety is linked through a methylene bridge to the pyrazole C4 position, a structural feature conserved across a class of compounds investigated as CRTh2 antagonists and COX-2 inhibitors [1][2]. Quantitative differentiation data specific to this compound remain limited in public primary literature and patents; the evidence presented herein therefore relies on class-level inference and computed physicochemical properties where direct head-to-head comparisons are unavailable.

Why Substitution Matters


The pyrazole-4-acetic acid pharmacophore is exquisitely sensitive to substitution, particularly at the C3 and C5 positions. The presence of a 5-methyl group and a 3-phenyl ring directly modulates key properties: lipophilicity (computed LogP ≈ 2.01 ) compared to the unsubstituted core (experimental LogP ≈ -0.09 for the dimethyl analog ), metabolic stability, and target selectivity. Published SAR on pyrazole-4-acetic acid CRTh2 antagonists explicitly demonstrates that C3/C5 substituents shift potency by orders of magnitude and can invert selectivity between related receptors [1]. Therefore, generic replacement of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid with a simpler analog (e.g., (1H-pyrazol-4-yl)acetic acid, CAS 934172-55-1) would invalidate binding data, alter physicochemical profiles, and compromise reproducibility of synthetic transformations.

Quantified Differentiation vs. Analogs


Lipophilicity (LogP) Comparison

The computed LogP of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is 2.01 . This represents a substantial increase over simpler pyrazole-4-acetic acid analogs. For example, 1,3-dimethyl-1H-pyrazole-4-acetic acid has a reported LogP of -0.09 . The nearly 2.1 log-unit difference corresponds to an approximately 126-fold higher theoretical partition coefficient, indicating significantly greater membrane permeability potential—a critical determinant in cell-based assays and in vivo distribution.

Lipophilicity Physicochemical Properties Drug Design

CRTh2 Antagonist Activity (Class-Level)

The pyrazole-4-acetic acid substructure, of which (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is a member, was identified as a CRTh2 (DP2) receptor antagonist scaffold through high-throughput screening. Optimization of this class yielded compounds with low nanomolar potency (IC₅₀ values reaching 89 nM for the most optimized analog in the series) [1]. While the target compound's specific IC₅₀ has not been publicly reported, its 5-methyl-3-phenyl substitution pattern directly aligns with the SAR reported in this study, where C3-aryl and C5-alkyl modifications were critical for achieving nanomolar binding.

Inflammation CRTh2 GPCR

Commercial Availability & Purity

(5-Methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is commercially available from multiple suppliers at defined purity levels: ≥95% (Fluorochem, Hit2Lead) and 98% (Leyan) . In contrast, the fully unsubstituted pyrazole-4-acetic acid (CAS 934172-55-1) is less widely stocked, and its purity certifications are less consistently reported across vendors . For procurement, the higher and more reliably documented purity of the substituted compound reduces the need for in-house purification before use.

Chemical Synthesis Quality Control Procurement

Application Scenarios


CRTh2 Antagonist Probe Development

Use (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid as a core scaffold for synthesizing novel CRTh2 antagonists. Its 5-methyl-3-phenyl substitution pattern aligns with published SAR showing that C3-aryl and C5-alkyl groups are essential for nanomolar potency [1]. The compound's computed LogP of 2.01 suggests favorable membrane permeability, making it suitable for cell-based assays measuring eosinophil migration or Th2 cytokine modulation [1].

COX-2 Inhibitor Library Design

Leverage the compound as a non-acidic pyrazole core for designing COX-2 selective inhibitors. Recent publications demonstrate that pyrazole carboxylate derivatives bearing 3-aryl and 5-methyl substituents achieve COX-2 IC₅₀ values of 0.059–3.89 μM and COX-2 selectivity indices up to 98.71 [2]. The (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid provides a direct synthetic entry point to ester and amide libraries mimicking lonazolac without the ulcerogenic liability of traditional NSAIDs [2].

Permeability Assay Tool Compound

Employ the compound in Caco-2 or PAMPA permeability assays as a moderately lipophilic negative control or calibration standard. With a computed LogP of 2.01 —significantly higher than the unsubstituted pyrazole-4-acetic acid core (LogP ≈ -0.09 for the dimethyl analog )—it fills a specific lipophilicity gap in pyrazole-acetic acid chemical space. This is valuable for establishing permeability-LogP correlations in drug discovery programs [1].

HTS Building Block for Anti-inflammatory Assays

Source the compound at ≥95% purity from multiple vendors (Hit2Lead, Fluorochem, Leyan) for inclusion in diversity-oriented screening libraries targeting NF-κB inhibition or pro-inflammatory cytokine suppression (TNF-α, IL-6). The class has demonstrated cytokine inhibition independent of COX pathways in whole-blood assays [3], making the substituted derivative a mechanistically distinct probe from traditional NSAID chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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